molecular formula C6H8O3 B1662056 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one CAS No. 76374-26-0

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

Cat. No. B1662056
CAS RN: 76374-26-0
M. Wt: 128.13
InChI Key: SAXYYSFDXQHLOD-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is a chemical compound with the molecular formula C6H8O3 . It has a molecular weight of 128.13 g/mol . The compound is also known by other names such as 76374-26-0, 4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one, and 2-Cyclopenten-1-one, 4-hydroxy-2-(hydroxymethyl) .


Synthesis Analysis

The compound has been prepared as the racemate, by way of 3-hydroxymethyl-2-methylfuran . It has also been synthesized as the (4R)-isomer, starting with (–)-quinic acid . A chemoenzymatic synthesis of both enantiomers of 4-hydroxycyclopent-2-en-1-one in three steps starting from 3-methoxycyclopent-2-en-1-one has also been described .


Molecular Structure Analysis

The compound has a complex structure with one undefined atom stereocenter . The InChI representation of the compound is InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2 . The canonical SMILES representation is C1C(C=C(C1=O)CO)O .


Chemical Reactions Analysis

The compound is a versatile intermediate for the synthesis of cyclopentanoid natural products . It has been used in the Baylis-Hillman reaction with 4-nitrobenzaldehyde to yield a racemic compound .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 57.5 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 128.047344113 g/mol .

Scientific Research Applications

Enantioselective Synthesis

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one derivatives play a critical role in the enantioselective synthesis of complex molecules. These derivatives have been used as key building blocks for creating enantiopure substituted 2-cyclopentenones with excellent selectivity, enabling the synthesis of natural products and biologically active molecules (Arisetti & Reiser, 2015).

Chemical Transformations

The compound and its variants exhibit a wide range of chemical reactivity, making them valuable for diverse chemical transformations. This versatility is highlighted in multistep syntheses of complex target molecules, where the 4-hydroxy-2-cyclopentenone moiety is a key molecular scaffold (Roche & Aitken, 2010).

Application in Asymmetric Synthesis

Its use in asymmetric synthesis is notable, particularly in the synthesis of cis-4-(hydroxymethyl)cyclopent-2-en-1-ols, demonstrating its value in creating complex, stereochemically rich structures (Hodgson, Hodgson, Gibbs & Gibbs, 1996).

Cycloaddition Reactions

This compound is also involved in cycloaddition reactions. These reactions are critical for the synthesis of various functionalized molecules, showcasing the compound's role in creating novel chemical structures (Kozmin, He & Rawal, 2003).

Application in Cancer Research

In medicinal chemistry, derivatives of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one have been explored for their potential in cancer research. For instance, the synthesis of specific analogues demonstrated potent cytotoxic activity against cancer cell lines, suggesting its relevance in developing novel anticancer agents (Gurjar et al., 2007).

Stereochemical Synthesis Applications

The compound is instrumental in stereochemical synthesis, enabling the creation of stereochemically complex structures, which is fundamental in the development of new pharmacological compounds (Hodgson, Witherington & Moloney, 1994).

Scientific Research Applications of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

Enantioselective Synthesis

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one derivatives have been demonstrated as exceptional building blocks for the synthesis of enantiopure substituted 2-cyclopentenones. Their utility in creating enantiopure derivatives with excellent stereocontrol highlights their significance in synthesizing natural products and biologically active compounds (Arisetti & Reiser, 2015).

Chemical Transformations and Reactivity

The compound's diverse chemical reactivity profile makes it a valuable molecular scaffold for various chemical transformations, particularly in multistep syntheses of complex molecules. Its ability to act as a core structure for the preparation of simple building blocks that can undergo diverse transformations is crucial in synthetic chemistry (Roche & Aitken, 2010).

Cycloaddition Reactions

In the realm of cycloaddition reactions, 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one plays a significant role, particularly in the synthesis of functionalized cycloadducts. This area of research contributes to the development of new synthetic methodologies and the creation of novel chemical structures (Kozmin, He & Rawal, 2003).

Anticancer Research

The compound and its derivatives have shown potential in cancer research, especially in synthesizing novel anticancer agents. The development of analogues with potent cytotoxic activity against cancer cell lines indicates its promising role in medicinal chemistry and drug development (Gurjar et al., 2007).

Stereochemical Synthesis Applications

Its application in stereochemical synthesis is noteworthy, as it enables the creation of complex stereochemical structures. This aspect is vital for developing new pharmacological compounds, demonstrating the compound's versatility in organic synthesis (Hodgson, Witherington & Moloney, 1994).

Future Directions

The compound is a versatile intermediate for the synthesis of cyclopentanoid natural products . It has potential applications in diverse scientific research, ranging from drug synthesis to material science. Its unique structure and properties make it a valuable tool for exploring new applications and advancing various fields of study.

properties

IUPAC Name

4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYYSFDXQHLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(C1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60822841
Record name 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60822841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

CAS RN

76374-26-0
Record name 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60822841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Hetmanski, N Purcell, RJ Stoodley… - Journal of the Chemical …, 1984 - pubs.rsc.org
… The racemate of compound (9d), prepared from the racemate of 4- hydroxy-2- hydroxymethylcyclopent-2-en-1 -one (9c) by reaction with t- butyldimethylsilyl chloride, was similarly …
Number of citations: 23 pubs.rsc.org
T Kamishima, T Nonaka, T Watanabe… - Bulletin of the …, 2018 - journal.csj.jp
We have developed a facile one-step conversion of 2-deoxy-d-glucose to form a disubstituted cyclopentenone through catalyst-free hydrothermal reaction under mild conditions. The …
Number of citations: 5 www.journal.csj.jp
K Tomishige - ChemSusChem, 2019 - Wiley Online Library
In this series of articles, the board members of ChemSusChem discuss recent research articles that they consider of exceptional quality and importance for sustainability. This entry …

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